N-(1,3-benzodioxol-5-yl)-4-fluorobenzamide
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Overview
Description
N-(1,3-benzodioxol-5-yl)-4-fluorobenzamide is an organic compound that features a benzodioxole ring fused with a fluorobenzamide moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The benzodioxole ring is known for its presence in many biologically active molecules, which often exhibit a wide range of pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-benzodioxol-5-yl)-4-fluorobenzamide typically involves the coupling of a benzodioxole derivative with a fluorobenzoyl chloride. One common method is the reaction of 1,3-benzodioxole-5-amine with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process. Additionally, the purification of the product is often achieved through recrystallization or chromatographic techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions: N-(1,3-benzodioxol-5-yl)-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The benzodioxole ring can be oxidized under strong oxidative conditions, leading to the formation of quinone derivatives.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the benzamide ring can be substituted with nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Substituted benzamides with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-yl)-4-fluorobenzamide involves its interaction with specific molecular targets. For instance, in anticancer research, it has been shown to modulate microtubule assembly by suppressing tubulin polymerization or stabilizing microtubule structure. This leads to mitotic blockade and subsequent apoptosis of cancer cells . The compound may also interact with other cellular pathways, contributing to its overall biological activity.
Comparison with Similar Compounds
1-(1,3-benzodioxol-5-yl)-2-butanamine: Known for its psychoactive properties and potential therapeutic applications.
N-(1,3-benzodioxol-5-yl)-2-(1H-indol-3-yl)acetamide: Exhibits anticancer activity by affecting microtubule dynamics.
Uniqueness: N-(1,3-benzodioxol-5-yl)-4-fluorobenzamide stands out due to the presence of the fluorine atom, which can significantly influence its pharmacokinetic properties and biological activity. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to target proteins, making it a valuable candidate for drug development.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-fluorobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO3/c15-10-3-1-9(2-4-10)14(17)16-11-5-6-12-13(7-11)19-8-18-12/h1-7H,8H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNWJHPRSCMWENK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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